![molecular formula C11H17N3O2 B2756039 6-(Cyclohexylamino)-3-methyluracil CAS No. 6702-71-2](/img/structure/B2756039.png)
6-(Cyclohexylamino)-3-methyluracil
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Overview
Description
Cyclohexylamine, a component of the compound, is an organic compound belonging to the aliphatic amine class . It’s a colorless liquid, although, like many amines, samples are often colored due to contaminants . It has a fishy odor and is miscible with water . Like other amines, it is a weak base, compared to strong bases such as NaOH, but it is a stronger base than its aromatic analog, aniline .
Synthesis Analysis
Cyclohexylamine is produced by two routes, the main one being the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . It is also prepared by alkylation of ammonia using cyclohexanol .Molecular Structure Analysis
The molecular structure of cyclohexylamine is C6H13N . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Cyclohexylamine is used as an intermediate in the synthesis of other organic compounds . It is the precursor to sulfenamide-based reagents used as accelerators for vulcanization .Physical And Chemical Properties Analysis
Cyclohexylamine has a molar mass of 99.17 and appears as a clear to yellowish liquid . It has a strong, fishy, amine odor and a density of 0.8647 g/cm^3 . It has a melting point of -17.7 °C and a boiling point of 134.5 °C .Scientific Research Applications
Biologically Active Compound Synthesis
6-(Cyclohexylamino)-3-methyluracil has been explored in the synthesis of biologically active compounds. A study focusing on 6-methyluracil derivatives demonstrated their potential in producing compounds with biological activity, such as antioxidant properties and possible use as cytostatics (Abdo-Allah et al., 2017).
Cytotoxic Activity and Antitumor Potential
Research involving the synthesis of various 6-methyluracil derivatives, such as amides of substituted 3-(pteridin-6-yl)propanoic acids, revealed cytotoxic effects against human hepatocellular carcinoma cells. These findings indicate the potential of these compounds for further exploration in antitumor activities (Kazunin et al., 2019).
Antioxidant Properties
Some derivatives of 6-methyluracil have been synthesized and evaluated for their antioxidant activity. The study found increased antiradical activity in certain conjugates, suggesting potential applications in fields requiring antioxidant properties (Anonymous, 2023).
Ophthalmology Applications
In ophthalmology, 6-methyl-3-(thietan-3-yl)uracil has been utilized in the development of new drugs. Experimental research on rabbits demonstrated its efficacy in treating various types of corneal burns, showcasing its potential in ophthalmologic therapeutic applications (Gabdrakhmanova et al., 2021).
Mechanism of Action
Action Environment
The action, efficacy, and stability of 6-(Cyclohexylamino)-3-methyluracil can be influenced by various environmental factors. These can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(cyclohexylamino)-3-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-14-10(15)7-9(13-11(14)16)12-8-5-3-2-4-6-8/h7-8,12H,2-6H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINNSQRGUJUIPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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